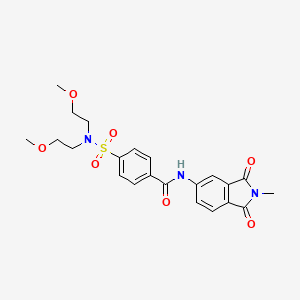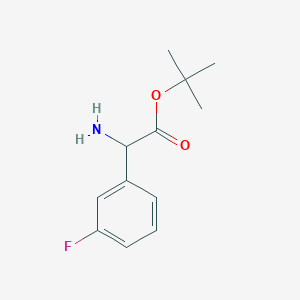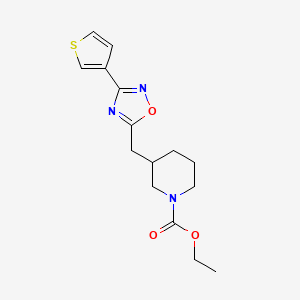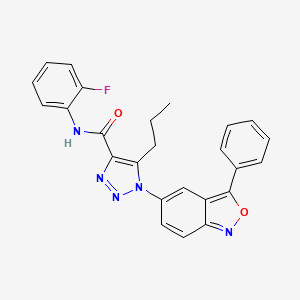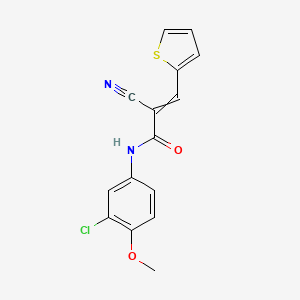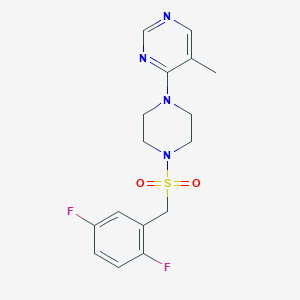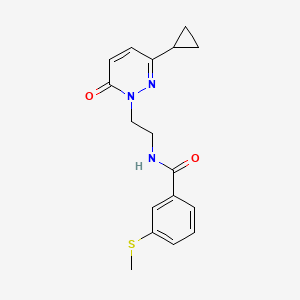![molecular formula C18H12ClF3N2O B2465519 4-{1-[3-chloro-5-(trifluorométhyl)-2-pyridinyl]-1H-indol-3-yl}-3-buten-2-one CAS No. 1164455-16-6](/img/structure/B2465519.png)
4-{1-[3-chloro-5-(trifluorométhyl)-2-pyridinyl]-1H-indol-3-yl}-3-buten-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}-3-buten-2-one is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications. This compound is structurally characterized by an indole core, substituted with pyridinyl and butenone moieties, offering a unique framework for chemical reactivity and biological interactions.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound serves as a building block for synthesizing more complex molecules. Its indole core is particularly valuable for developing new pharmaceuticals.
Biology
Biologically, this compound exhibits activity in binding assays and enzyme inhibition studies, making it useful in the development of bioassays and therapeutic leads.
Medicine
Medicinally, it's investigated for its potential as an anti-inflammatory and anticancer agent. Its unique structure allows for interaction with specific molecular targets, offering therapeutic benefits.
Industry
In industry, the compound finds use in the development of agrochemicals and dyes, taking advantage of its chemical stability and reactivity.
Mécanisme D'action
Target of Action
It is known that indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The compound’s trifluoromethyl group also plays a significant role in its biological activity .
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors, which can lead to a variety of biological responses . Trifluoromethyl groups in drug molecules can also affect their interaction with targets .
Biochemical Pathways
The broad range of biological activities associated with indole derivatives suggests that they may interact with multiple pathways .
Pharmacokinetics
The presence of the trifluoromethyl group can influence these properties, as it is known to affect the lipophilicity and metabolic stability of drug molecules .
Result of Action
Given the wide range of biological activities associated with indole derivatives, it can be inferred that the compound may have diverse effects at the molecular and cellular levels .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}-3-buten-2-one typically involves multi-step organic reactions. One common method begins with the preparation of the indole core, followed by the introduction of the pyridinyl group through a palladium-catalyzed cross-coupling reaction. The final step involves the formation of the butenone moiety via aldol condensation under basic conditions. This route ensures high yield and purity of the target compound.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using automated reactors and continuous flow systems. These methods optimize reaction times and conditions, ensuring consistent product quality. Industrial synthesis often leverages environmentally friendly solvents and catalysts to meet regulatory standards and reduce waste.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound undergoes oxidation to form corresponding keto- and hydroxy-derivatives, using oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions using reagents like sodium borohydride yield reduced forms, altering the double bond characteristics in the butenone moiety.
Substitution: Substitution reactions at the chloropyridinyl site occur under nucleophilic conditions, allowing for a range of derivatives with modified biological activity.
Common Reagents and Conditions
Oxidation: Potassium permanganate, Jones reagent.
Reduction: Sodium borohydride, hydrogen gas with palladium on carbon.
Substitution: Sodium hydride, organolithium reagents.
Major Products Formed
Oxidation Products: Ketones, alcohols.
Reduction Products: Reduced butenone derivatives.
Substitution Products: Varied pyridinyl derivatives.
Comparaison Avec Des Composés Similaires
When compared to similar compounds like 5-chloro-1H-indole-3-butyne-2-one and 2-(3-chloropyridin-2-yl)-1H-indole-3-buten-2-one, 4-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}-3-buten-2-one stands out due to its trifluoromethyl group, which significantly enhances its biological activity and stability.
List of Similar Compounds
5-chloro-1H-indole-3-butyne-2-one
2-(3-chloropyridin-2-yl)-1H-indole-3-buten-2-one
3-(4-chlorobenzyl)-1H-indole-2-butyrate
This comprehensive overview highlights the significance of 4-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}-3-buten-2-one in various fields. Its unique structure and reactivity pave the way for diverse applications, making it a compound of interest for future research and development.
Propriétés
IUPAC Name |
(Z)-4-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]indol-3-yl]but-3-en-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClF3N2O/c1-11(25)6-7-12-10-24(16-5-3-2-4-14(12)16)17-15(19)8-13(9-23-17)18(20,21)22/h2-10H,1H3/b7-6- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRUOJRHUAMTZLK-SREVYHEPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=CC1=CN(C2=CC=CC=C21)C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C=C\C1=CN(C2=CC=CC=C21)C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClF3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
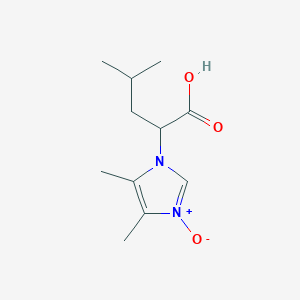
![2-((4-chlorophenyl)thio)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)acetamide](/img/structure/B2465439.png)
![N-(2,3-dimethylphenyl)-2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide](/img/structure/B2465440.png)


![2-{[8,9-DIMETHOXY-2-(4-NITROPHENYL)-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL]SULFANYL}-N-(2-FLUOROPHENYL)ACETAMIDE](/img/structure/B2465443.png)
